

Structure-activity relationship (SAR) studies of 1,3-Dichloro-6-nitroisoquinoline analogs

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Compound of Interest

Compound Name: 1,3-Dichloro-6-nitroisoquinoline

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A Comparative Analysis of Isoquinoline Analogs in Modulating P-glycoprotein Activity

Introduction

This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoquinoline analogs. Due to a lack of publicly available data on the specific SAR of **1,3-dichloro-6-nitroisoquinoline** analogs, this document presents an analysis of structurally related tetrahydroisoquinoline derivatives to serve as a representative example. The presented data is based on studies of compounds designed as P-glycoprotein (P-gp) ligands. P-gp is a crucial transporter protein involved in multidrug resistance in cancer and other diseases. Understanding the SAR of isoquinoline-based compounds can aid in the design of more potent and selective modulators of P-gp.[1]

The following sections detail the biological activity of a series of tetrahydroisoquinoline derivatives, the experimental protocols used to assess their activity, and a conceptual workflow for SAR studies in drug discovery.

Quantitative SAR Data

The biological activity of the synthesized tetrahydroisoquinoline analogs was evaluated based on their interaction with P-glycoprotein. The table below summarizes the key quantitative data for a selection of these compounds, focusing on their ability to modulate P-gp activity.



Compound ID	Structure	R1	R2	Activity (Efflux Ratio)
6g	Tetrahydroisoqui noline	ОСН3	Biphenyl	3.3
20b	Tetrahydroisoqui noline	Н	4- methoxybiphenyl	High
Ref.	Verapamil	-	-	>5

Activity is presented as the efflux ratio in a P-gp transport assay. A higher efflux ratio indicates a stronger interaction with P-gp. Data for specific analogs 6g and 20b are highlighted as potent P-gp substrates.[1]

Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the interaction of the tetrahydroisoquinoline analogs with P-glycoprotein.

P-glycoprotein (P-gp) Substrate Assay (Efflux Ratio)

This assay determines if a compound is a substrate of the P-gp transporter.

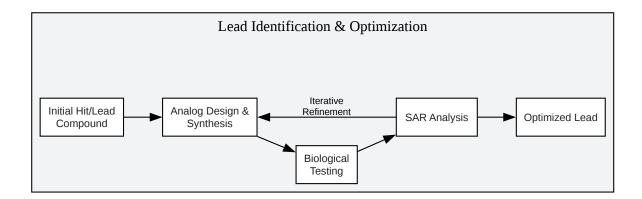
- Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured to form a confluent monolayer on a semi-permeable membrane in a transwell plate system.
- Compound Application: The test compound is added to the basolateral (bottom) chamber of the transwell plate.
- Incubation: The plate is incubated at 37°C to allow for transport of the compound across the cell monolayer.
- Sampling: Samples are taken from both the apical (top) and basolateral chambers at specified time points.



- Quantification: The concentration of the test compound in the samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Efflux Ratio Calculation: The apparent permeability coefficients (Papp) are calculated for both the basolateral-to-apical (B-A) and apical-to-basolateral (A-B) directions. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B). A ratio significantly greater than 2 is indicative of a P-gp substrate.[1]

Conceptual Workflows and Pathways

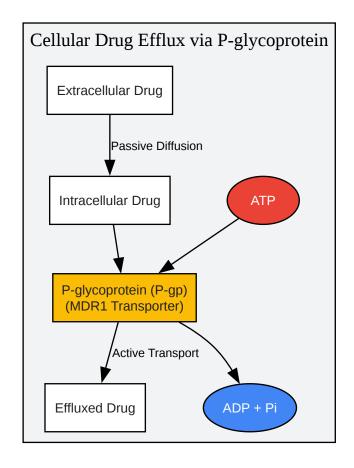
The following diagrams illustrate key concepts in structure-activity relationship studies and drug development.



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Caption: A conceptual workflow for a typical Structure-Activity Relationship (SAR) study in drug discovery.





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Caption: A simplified signaling pathway illustrating the role of P-glycoprotein in cellular drug efflux.

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References

- 1. SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein PubMed [pubmed.ncbi.nlm.nih.gov]
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